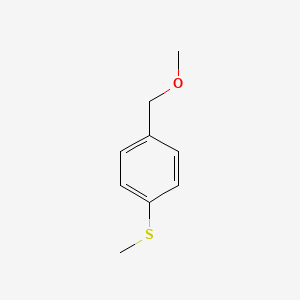

(4-(Methoxymethyl)phenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEULRRMNFDCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Methoxymethyl Phenyl Methyl Sulfane

Transformations Involving the Thioether Moiety

The sulfur atom of the thioether group in (4-(Methoxymethyl)phenyl)(methyl)sulfane is a versatile reaction center, susceptible to oxidation, bond cleavage, and coordination with metal centers.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether functionality can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This stepwise oxidation allows for the synthesis of compounds with the sulfur atom in higher oxidation states, which have distinct chemical and physical properties. A common and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). mdpi.comorganic-chemistry.org

The oxidation of aryl methyl sulfides, such as this compound, to sulfoxides can be achieved with high selectivity using H₂O₂. researchgate.net Further oxidation to the sulfone can be accomplished by using a stoichiometric excess of the oxidizing agent or by employing a suitable catalyst. rsc.orgresearchgate.net The reaction proceeds through a nucleophilic attack of the sulfur atom on the oxidant.

Table 1: Representative Conditions for Oxidation of Aryl Sulfides

| Product | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Sulfoxide | H₂O₂ (1.1 eq) | Acetic Acid | Room Temp | >90 |

| Sulfone | H₂O₂ (>2 eq) | Acetic Acid | Reflux | High |

The reaction mechanism for the oxidation of a thioether to a sulfoxide involves the formation of an intermediate that then eliminates water to form the sulfoxide. The sulfoxide can then undergo a similar oxidation process to yield the sulfone.

Cleavage and Desulfurization Pathways

The carbon-sulfur bonds in this compound can be selectively cleaved under specific conditions. The methyl C(sp³)–S bond is susceptible to cleavage by reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical disulfides. organic-chemistry.org

The mechanism of C-S bond cleavage mediated by NBS is proposed to involve the formation of a bromosulfonium intermediate. organic-chemistry.org This intermediate can then undergo nucleophilic attack, leading to the cleavage of the C-S bond. In the case of aryl methyl thioethers, this can lead to the formation of various products depending on the reaction conditions and the nucleophiles present. mdpi.comresearchgate.net For example, in the presence of water, aryl aldehydes can be formed. mdpi.comresearchgate.net

Coordination Chemistry with Transition Metal Centers

The sulfur atom of the thioether group possesses lone pairs of electrons and can act as a ligand, coordinating to various transition metal centers. This coordination chemistry is a fundamental aspect of organometallic chemistry and catalysis. Thioether ligands can coordinate to a wide range of transition metals, including palladium and platinum. figshare.com The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal, the other ligands present, and the steric and electronic properties of the thioether itself.

The coordination of thioethers to a metal center typically occurs through the sulfur atom, which acts as a soft donor. The resulting metal-sulfur bond can activate the thioether for further reactions or can be a key feature in the catalytic cycle of a metal-catalyzed process.

Reactions of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the phenolic hydroxyl group from which it is formally derived. Its reactivity is primarily centered around its cleavage under acidic conditions and reactions at the adjacent benzylic position.

Acid-Catalyzed Cleavage of MOM Ethers

Methoxymethyl ethers are well-known protecting groups for alcohols and phenols that are stable to a wide range of non-acidic conditions but can be readily cleaved under acidic conditions. nih.govacs.orgnih.gov The acid-catalyzed cleavage of MOM ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack.

A mild and selective method for the deprotection of aromatic MOM ethers involves the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2′-bipyridyl. nih.govacs.orgrsc.orgresearchgate.net This method is notable for its mild conditions and high chemoselectivity. The proposed mechanism involves the formation of a complex between TMSOTf and 2,2′-bipyridyl, which then activates the MOM ether for cleavage. nih.gov

Table 2: Conditions for Deprotection of Aromatic MOM Ethers

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TMSOTf, 2,2'-bipyridyl, H₂O | CH₃CN | Room Temp | 1-5 | >90 |

The reaction first converts the aromatic MOM ether to a silyl ether, which is then hydrolyzed to the corresponding phenol (B47542) upon the addition of water. nih.govacs.org

Reactivity at the Benzylic Position

The methylene (B1212753) group of the methoxymethyl ether is at a benzylic position, being directly attached to the phenyl ring. This position is particularly reactive towards radical and ionic reactions due to the ability of the aromatic ring to stabilize the resulting intermediates through resonance. chemistrysteps.commasterorganicchemistry.comlibretexts.org

A characteristic reaction of the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comkoreascience.kryoutube.comresearchgate.net This reaction selectively introduces a bromine atom at the benzylic carbon. The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a source of bromine to form the benzylic bromide. chemistrysteps.commasterorganicchemistry.com This transformation is a valuable synthetic tool for further functionalization of the molecule. chemistrysteps.com

Aromatic Ring Reactivity

The reactivity of the aromatic ring in aryl sulfides like this compound is significantly influenced by the sulfur atom. The methylsulfanyl group (-SMe) attached to the benzene (B151609) ring dictates the regioselectivity and rate of reactions involving the aromatic C-H bonds.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.org Substituents can be classified as either activating or deactivating, and as ortho, para-directing or meta-directing. wikipedia.org

The methylsulfanyl group (-SMe) of an aryl sulfide (B99878) is an ortho, para-director. This is due to the ability of the sulfur atom's lone pair of electrons to stabilize the cationic intermediate (the arenium ion) formed during the reaction through resonance. uci.edu This stabilization is most effective when the electrophile attacks the ortho or para positions, as the positive charge can be delocalized onto the sulfur atom.

However, the sulfur atom is also more electronegative than carbon, leading to an electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.org Therefore, the -SMe group is classified as a deactivating, ortho, para-directing substituent. uci.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For an aryl sulfide, these reactions will predominantly yield a mixture of ortho- and para-substituted products.

| Substituent Effect | Influence on SEAr | Directing Pattern |

| Resonance Effect | Electron-donating (stabilizes arenium ion) | ortho, para |

| Inductive Effect | Electron-withdrawing (destabilizes arenium ion) | Deactivating |

| Overall Effect | Deactivating | ortho, para |

In recent decades, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for derivatizing organic molecules, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. semanticscholar.orgpku.edu.cn In this context, the thioether group has proven to be an effective directing group for achieving remote C-H functionalization of the aromatic ring. semanticscholar.orgnih.gov

This strategy utilizes a transition metal catalyst, commonly palladium (Pd) or rhodium (Rh), which coordinates to the internal sulfur atom of the thioether. nih.govresearchgate.net This coordination brings the metal center into close proximity to the ortho C-H bonds of the aromatic ring, enabling selective activation and subsequent functionalization. nih.gov This approach allows for the direct formation of new C-C or C-X bonds at positions remote from the initial functional group. semanticscholar.orgnih.gov

Key features of thioether-directed remote C-H functionalization include:

High Regioselectivity: The reaction selectively occurs at the C-H bond ortho to the thioether group.

Broad Substrate Scope: Various functional groups can be introduced, including alkenyl, aryl, and acyl groups. nih.govresearchgate.net

Atom Economy: The direct use of C-H bonds minimizes the generation of waste products compared to traditional cross-coupling reactions. pku.edu.cn

For example, palladium(II)-catalyzed olefination of unactivated arenes directed by a thioether group was an early demonstration of this concept, where various acrylates were successfully incorporated into the thioether compounds. nih.gov Similarly, rhodium(III) catalysts have been employed for thioether-directed C-H alkenylation reactions. semanticscholar.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methods.

Kinetic and thermodynamic studies provide insight into the rates, energetics, and mechanisms of chemical reactions. For aryl sulfides, oxidation at the sulfur atom is a common transformation.

Kinetic studies on the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane have shown that the reaction follows second-order kinetics, being first order in both the sulfide and the oxidant. rsc.org The activation parameters (enthalpy and entropy of activation) can be calculated from rate constants measured at different temperatures. rsc.org Such studies reveal that the reaction mechanism can be influenced by the solvent. For instance, sulfide oxidation may proceed through a concerted nucleophilic displacement mechanism in less polar solvents, while a two-step process involving a betaine intermediate may be favored in more polar aqueous environments. rsc.org

From a thermodynamic perspective, the oxidation of sulfides is generally favorable. frontiersin.org However, kinetic barriers can make the direct reaction with oxidants like molecular oxygen slow under ambient conditions without a catalyst. frontiersin.org The initial one-electron transfer from a sulfide to oxygen can be thermodynamically unfavorable, whereas a two-electron transfer is more favorable but may face kinetic hurdles. frontiersin.org

| Parameter | Information Provided | Example Application |

| Reaction Order | Dependence of reaction rate on reactant concentrations | Determining the molecularity of the rate-determining step in sulfide oxidation rsc.org |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur | Comparing the efficiency of different oxidants or catalysts |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a reaction | Determining if a reaction is exothermic or endothermic |

| Gibbs Free Energy (ΔG) | Spontaneity of a reaction | Predicting the feasibility of C-S bond cleavage or formation |

The transition-metal-catalyzed C-H functionalization reactions directed by the thioether group proceed through complex catalytic cycles. While the specifics can vary depending on the metal, ligands, and coupling partners, a general mechanistic framework has been established. nih.govresearchgate.net

For a palladium-catalyzed reaction, a plausible cycle often involves Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalysis. nih.govresearchgate.net A typical Pd(II)/Pd(0) cycle for C-H acylation can be described as follows:

Coordination and Cyclometalation: The substrate, an aryl thioether, coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂). This is followed by the activation of an ortho C-H bond to form a five-membered palladacycle intermediate. nih.govresearchgate.net This step is often the turnover-limiting step.

Transmetalation/Oxidative Addition: The palladacycle then reacts with a coupling partner. In the case of acylation using an α-oxocarboxylic acid, a silver salt may mediate a decarboxylation to form an acyl silver species, which then undergoes transmetalation with the palladacycle. nih.gov

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bond of the final acylated product. This step regenerates a Pd(0) species. nih.govresearchgate.net

Re-oxidation: The Pd(0) is re-oxidized back to the active Pd(II) state by an oxidant (often a silver salt), completing the catalytic cycle. nih.govresearchgate.net

Similarly, rhodium-catalyzed reactions are proposed to proceed via a Rh(III)/Rh(I) cycle, involving steps of C-H activation, coordination/insertion of the coupling partner, and reductive elimination to release the product and a Rh(I) species, which is then re-oxidized to Rh(III). semanticscholar.orgnih.gov

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H bond activation, particularly with high-valent, late transition metals like Pd(II) and Rh(III). wikipedia.org In a CMD process, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org A base, such as an acetate or carbonate ligand, assists in removing the proton. wikipedia.orgpanchakotmv.ac.in

A specific variant of this mechanism, relevant to reactions involving electron-rich substrates like thioethers, is the electrophilic Concerted Metalation-Deprotonation (eCMD) mechanism. amazonaws.com This pathway was proposed to explain the high reactivity of thioether-ligated palladium catalysts in oxidative coupling reactions. amazonaws.com

The key features of the eCMD mechanism are:

Asynchronous Transition State: Unlike the classic CMD model, the C-H bond breaking lags behind the C-Pd bond formation in the transition state. amazonaws.com

Electrophilic Character: This asynchronicity leads to a significant buildup of positive charge on the aromatic substrate in the transition state. This explains why the reaction is highly favorable for electron-rich (π-basic) arenes. amazonaws.com

Base-Assisted Deprotonation: As in the general CMD mechanism, a base is involved in the proton abstraction step. amazonaws.com

The eCMD mechanism is considered a general pathway for many metal complexes and helps rationalize reactivity trends that are not fully explained by the standard CMD model, especially in the functionalization of electron-rich heteroaromatics. amazonaws.comnih.gov

Applications As a Building Block and Synthetic Intermediate in Advanced Chemical Research

Precursor for Complex Organic Molecules

The bifunctional nature of (4-(Methoxymethyl)phenyl)(methyl)sulfane allows it to serve as a foundational element in the synthesis of more complex organic structures. The methoxymethyl group can act as a protected form of a benzyl (B1604629) alcohol, which can be unveiled under specific conditions to allow for further functionalization. Concurrently, the methylthio group can be oxidized to sulfoxides or sulfones, or participate in metal-catalyzed cross-coupling reactions, thereby expanding the synthetic possibilities.

In the realm of medicinal chemistry, the quest for novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound presents a unique scaffold that can be elaborated into a diverse library of compounds for screening purposes. The phenyl ring substituted with two different heteroatom-containing groups provides a template that can be systematically modified to explore chemical space.

The presence of the sulfur atom allows for the introduction of various substituents through reactions at the sulfur center or via functionalization of the aromatic ring, which is influenced by the directing effects of the existing groups. The methoxymethyl moiety offers a latent hydroxyl group that, once deprotected, can be used as a point of attachment for other molecular fragments or to introduce hydrogen bonding capabilities into the final molecule. This dual functionality enables the creation of a wide array of derivatives with distinct three-dimensional shapes and electronic properties, which are critical parameters in the design of new chemical entities.

The reactivity of the functional groups in this compound facilitates its use in the construction of both heterocyclic and polyaromatic systems. The methylthio group, for instance, can be a precursor to a sulfonium (B1226848) salt, which can then participate in cyclization reactions to form sulfur-containing heterocycles. These heterocycles are prevalent in many biologically active molecules and functional materials.

Furthermore, the aromatic ring of this compound can serve as a foundational unit for the assembly of larger polyaromatic systems. Through sequential functionalization and coupling reactions, additional aromatic rings can be fused or linked to the initial phenyl scaffold. The methoxymethyl group can be converted into other functionalities that can direct or participate in annulation reactions, leading to the formation of extended π-conjugated systems. Such polyaromatic structures are of significant interest for their electronic and photophysical properties.

Role in Material Science Research

The unique electronic and structural features of this compound also make it a promising candidate for applications in material science. The presence of sulfur, a polarizable atom, and the potential for creating extended conjugated systems are particularly advantageous in this field.

Organosulfur compounds are known to interact favorably with metallic surfaces, which is a desirable property for components in optoelectronic devices. The thioether linkage in this compound can act as an anchoring group to gold or other metallic electrodes, facilitating the formation of self-assembled monolayers or thin films.

Derivatives of this compound, particularly those that have been elaborated into larger conjugated systems, could exhibit interesting photophysical properties such as fluorescence or phosphorescence. The ability to tune the electronic properties of the molecule through modification of the methoxymethyl and methylthio groups allows for the rational design of materials with specific absorption and emission characteristics, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The functional groups of this compound provide handles for its incorporation into polymeric structures. For example, the methoxymethyl group could be converted to a vinyl or other polymerizable group, allowing the molecule to act as a monomer in addition or condensation polymerization reactions.

The resulting polymers would feature a thioether linkage in the repeating unit, which can impart unique properties to the material, such as high refractive index, thermal stability, and affinity for heavy metal ions. The ability to synthesize polymers with tailored properties is a cornerstone of modern material science, and this compound represents a potentially valuable precursor for the development of new functional polymers.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are pivotal in chemistry for probing molecular structures. By interacting with molecules using various forms of electromagnetic radiation, these methods can reveal detailed information about atomic connectivity, functional groups, and the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. While specific experimental spectra for (4-(Methoxymethyl)phenyl)(methyl)sulfane are not widely published, its expected NMR data can be accurately predicted based on the analysis of closely related analogs.

For instance, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxymethyl protons, and the methylsulfanyl protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylsulfanyl (S-CH₃) group would produce a singlet, while the methoxymethyl group would present two singlets: one for the methylene (B1212753) (-CH₂-) protons and one for the methoxy (B1213986) (-OCH₃) protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to -SCH₃) | 7.20 - 7.30 (d) | 127.0 - 129.0 |

| Aromatic C-H (ortho to -CH₂OCH₃) | 7.25 - 7.35 (d) | 129.0 - 131.0 |

| Aromatic C (ipso to -SCH₃) | - | 136.0 - 138.0 |

| Aromatic C (ipso to -CH₂OCH₃) | - | 138.0 - 140.0 |

| -SCH₃ | 2.45 - 2.55 (s) | 15.0 - 17.0 |

| -CH₂- | 4.40 - 4.50 (s) | 73.0 - 75.0 |

s = singlet, d = doublet

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, making these methods ideal for functional group identification.

IR spectroscopy relies on the absorption of infrared radiation by molecules that undergo a change in dipole moment during a vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where a vibrational mode must cause a change in the molecule's polarizability to be Raman active. libretexts.org

For this compound, key expected vibrational modes include C-H stretching from the aromatic ring and methyl groups, C=C stretching within the aromatic ring, and C-S and C-O stretching from the thioether and ether functionalities, respectively.

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 3000 - 2850 | Strong | Medium-Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1150 - 1085 | Strong | Weak |

The analysis of Raman spectra can be aided by computational software to achieve a more precise assignment of vibrational motions. rsc.org The combination of IR and Raman provides a more complete vibrational profile, as some modes may be strong in one technique and weak or silent in the other. libretexts.org

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of atoms in a crystal lattice, one can generate a precise map of atomic positions, bond lengths, and bond angles.

While a specific crystal structure for this compound is not publicly available, analysis of related aryl sulfide (B99878) and methoxybenzene derivatives provides insight into its likely solid-state conformation. researchgate.netscielo.org.za Such an analysis would precisely define the geometry of the benzene ring, the tetrahedral arrangement around the sulfur atom, and the conformation of the methoxymethyl substituent. Intermolecular interactions, such as C-H···π contacts, which are common in aromatic systems, would also be identified, revealing how the molecules pack in the solid state. researchgate.net

Table 3: Typical Bond Lengths in Related Aryl Sulfide Structures

| Bond | Typical Length (Å) |

|---|---|

| C(aromatic) - S | 1.75 - 1.78 |

| S - C(methyl) | 1.79 - 1.82 |

| C(aromatic) - C(aromatic) | 1.38 - 1.40 |

| C(aromatic) - C(methylene) | 1.50 - 1.52 |

| C(methylene) - O | 1.41 - 1.43 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In synthetic chemistry, MS is invaluable for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of products. waters.com

For this compound (Molecular Weight: 168.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 168. A protonated molecule [M+H]⁺ at m/z ≈ 169 is also commonly observed, especially with soft ionization techniques. Studies on structurally similar compounds, such as 4-methoxy-1-(methoxymethyl)benzene, have shown the formation of a prominent [M-H]⁺ ion under certain ionization conditions like Fast Atom Bombardment (FAB), suggesting that hydride abstraction from the methylene group is a possible process. nih.gov

Common fragmentation pathways could involve the cleavage of the benzylic C-O bond or the C-S bond.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Identity | Possible Origin |

|---|---|---|

| 168 | [C₉H₁₂OS]⁺ | Molecular Ion (M⁺) |

| 153 | [C₈H₉OS]⁺ | Loss of methyl radical (•CH₃) |

| 137 | [C₉H₁₁S]⁺ | Loss of methoxy radical (•OCH₃) |

| 123 | [C₈H₁₁S]⁺ | Loss of formaldehyde (B43269) group (CH₂O) from M⁺ |

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly. numberanalytics.com Theoretical models can predict geometries, electronic structures, and spectroscopic properties, providing a deeper understanding of a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. imperial.ac.uk DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals. youtube.com

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure would provide theoretical bond lengths and angles that could be compared with experimental data if available.

Subsequent calculations would reveal key electronic properties:

Electron Density and Electrostatic Potential: These calculations would show how electron density is distributed across the molecule, highlighting electron-rich areas (like the oxygen and sulfur atoms) and electron-poor areas. This is crucial for predicting sites of reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation. For an aryl sulfide, the HOMO is typically associated with the sulfur lone pairs and the aromatic π-system, while the LUMO is usually a π* orbital of the aromatic ring.

Vibrational Frequencies: DFT can calculate the harmonic vibrational frequencies of a molecule, which, after scaling, can be directly compared to experimental IR and Raman spectra to aid in the assignment of vibrational bands. researchgate.net

These computational insights, when combined with experimental spectroscopic data, provide a robust and comprehensive characterization of the this compound molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. For a molecule like this compound, which possesses a substituted benzene ring, electrophilic aromatic substitution (EAS) is a key reaction class worthy of computational investigation.

The methoxymethyl (-CH₂OCH₃) and methylthio (-SCH₃) groups influence the reactivity and regioselectivity of EAS reactions. The methoxy portion of the methoxymethyl group, and the methylthio group itself, are generally ortho-, para-directing due to the lone pairs on the oxygen and sulfur atoms that can be donated to the aromatic ring through resonance. biomedres.usnih.gov However, the sulfur atom in a thioether is less effective at donating its lone pair into the aromatic ring compared to the oxygen in an ether. biomedres.us

Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathways of EAS. rsc.org These calculations can determine the energies of intermediates and transition states for electrophilic attack at the ortho, meta, and para positions of the benzene ring. For anisole (B1667542), the methoxy group strongly activates the ring, leading to a lower energy barrier for the formation of the arenium ion intermediate (σ-complex) at the ortho and para positions. rsc.orged.ac.uk In contrast, thioanisole (B89551) is less activated. unl.edu

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Electrophilic Bromination of Anisole and Thioanisole (kcal/mol)

| Compound | Ortho-Attack | Meta-Attack | Para-Attack |

| Anisole | 15.2 | 20.5 | 14.8 |

| Thioanisole | 17.8 | 21.3 | 17.1 |

Note: This data is representative and compiled from typical computational studies on electrophilic aromatic substitution. Actual values may vary depending on the level of theory and basis set used.

For this compound, the interplay between the activating effect of the methylthio group and the deactivating inductive effect of the methoxymethyl group would be of interest. Computational studies would likely reveal that the para-position to the methylthio group is occupied, thus directing electrophilic attack to the positions ortho to the methylthio group. Transition state analysis would characterize the geometry of the highest energy point along the reaction coordinate, providing insights into the bond-forming and bond-breaking processes. ed.ac.uk

Another area of interest is the potential for reactions involving the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, or the formation of sulfonium (B1226848) ylides. researchgate.net Computational modeling can elucidate the mechanisms of these reactions, including the transition states for ylide formation and subsequent rearrangements, which are important synthetic transformations. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-O, C-C, and C-S single bonds of the methoxymethyl and methylthio substituents. Molecular dynamics (MD) simulations and conformational analysis using quantum mechanical methods can provide a detailed understanding of the molecule's dynamic behavior and preferred spatial arrangements. nih.govmdpi.com

For the methoxymethyl group, rotation around the Ar-CH₂ and CH₂-O bonds will determine the orientation of the methoxy group relative to the phenyl ring. Similarly, for the methylthio group, rotation around the Ar-S and S-CH₃ bonds dictates the position of the methyl group. Computational studies on anisole and thioanisole have shown that the planar conformation, where the methyl group is in the plane of the aromatic ring, is a low-energy state for anisole. mdpi.com For thioanisole, a perpendicular conformation is often found to be the most stable. mdpi.com

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different environments, such as in the gas phase or in various solvents. researchgate.netmdpi.com These simulations track the atomic positions over time, providing insights into the rotational barriers and the populations of different conformers at a given temperature. nih.govmdpi.com

Table 2: Hypothetical Calculated Rotational Barriers for Anisole and Thioanisole (kcal/mol)

| Compound | Rotational Barrier (Ar-X) |

| Anisole | 2.5 - 5.0 |

| Thioanisole | 1.0 - 3.0 |

Note: This data is representative and compiled from typical computational studies. The exact values depend on the computational method and the definition of the rotational coordinate.

For this compound, a key aspect of its conformational analysis would be the interplay between the two substituents. MD simulations could reveal any preferential orientations due to steric or electronic interactions between the methoxymethyl and methylthio groups. nih.gov The results of such simulations can be used to calculate average properties and to understand how the molecule's shape fluctuates, which can be important for its interactions with other molecules. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic structure in molecules. It provides a localized picture of electron density in terms of atomic orbitals, lone pairs, and bonds. nih.gov For this compound, NBO analysis can offer deep insights into the electronic interactions that govern its structure and reactivity.

A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which represent the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uba.ar In the context of this compound, important donor-acceptor interactions would include:

π-conjugation: The delocalization of the lone pairs of the sulfur and oxygen atoms into the π* orbitals of the aromatic ring. This interaction is responsible for the ortho-, para-directing nature of these substituents. researchgate.net NBO analysis can quantify the stabilization energy associated with these interactions, providing a measure of the activating strength of each group. mdpi.com

Hyperconjugation: Interactions involving σ bonds, such as the delocalization of electron density from C-H σ bonds into empty orbitals.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions for the Sulfur Lone Pair in Thioanisole

| Donor NBO (LP of S) | Acceptor NBO (π* of Ring) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) S | π* (Cortho-Cmeta) | 3.5 |

| LP (1) S | π* (C'ortho-C'meta) | 3.5 |

Note: This data is representative and illustrates the type of information obtained from an NBO analysis. Actual values are dependent on the molecular geometry and the level of theory.

NBO analysis can also provide information about the hybridization of atomic orbitals and the polarity of bonds. For instance, it can detail the hybrid orbitals that form the C-S and C-O bonds and quantify their ionic character. This information is valuable for understanding the molecule's reactivity, such as the susceptibility of the sulfur atom to oxidation. By examining the natural atomic charges, one can identify the most electron-rich and electron-poor sites in the molecule, which correspond to the likely centers of nucleophilic and electrophilic attack, respectively.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for Thioether Synthesis

The synthesis of thioethers is a cornerstone of organosulfur chemistry, and the development of innovative catalytic methods is a primary focus of contemporary research. bohrium.comacs.org Traditional methods for creating the crucial carbon-sulfur (C–S) bond often have limitations, but modern catalytic strategies are providing more efficient, selective, and versatile routes. nih.govthieme-connect.de These advanced methodologies are directly applicable to the synthesis of functionalized molecules like (4-(Methoxymethyl)phenyl)(methyl)sulfane.

Recent progress has been dominated by transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming C–S bonds. thieme-connect.dersc.org Palladium-catalyzed systems were among the first and remain widely used, capable of coupling thiols with aryl halides and pseudohalides under mild conditions. thieme-connect.dersc.org However, the field is evolving to include catalysts based on more abundant and less expensive metals such as copper, nickel, and iron, which aligns with the goals of sustainable chemistry. bohrium.comthieme-connect.deresearchgate.net

Key emerging strategies in thioether synthesis include:

Dehydrative Thioetherification : This approach involves the direct coupling of alcohols with thiols, with water as the only byproduct, leading to high atom economy. chemrevlett.comchemrevlett.com Various transition-metal catalysts, including those based on zinc, indium, and molybdenum, have been developed to facilitate this transformation efficiently. chemrevlett.comresearchgate.net

C-H Bond Functionalization : Direct C-H sulfenylation is a powerful strategy that avoids the need for pre-functionalized starting materials (like aryl halides). nih.gov This method allows for the direct formation of a C–S bond on an aromatic ring, offering a more streamlined synthetic pathway. researchgate.net

Metal-Free Catalysis : To further enhance the sustainability of thioether synthesis, metal-free catalytic systems are being explored. These can involve the use of catalysts like triflic acid or recyclable solid superacids (e.g., Nafion), which promote the dehydrative coupling of alcohols and thiols without the need for a metal center. nih.gov

These novel catalytic transformations offer powerful tools for the synthesis of complex thioethers. The table below summarizes and compares several modern catalytic approaches relevant to the synthesis of aryl thioethers.

| Catalytic Strategy | Metal/Catalyst | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium (e.g., Pd(OAc)₂) | Aryl Halides/Triflates + Thiols | High efficiency, broad substrate scope, low catalyst loading possible. | thieme-connect.de |

| Cross-Coupling | Nickel (e.g., NiCl₂) | Aryl Chlorides + Thiols | Uses a more earth-abundant and cost-effective metal. | thieme-connect.de |

| Cross-Coupling | Copper (e.g., CuI, CuSO₄) | Aryl Halides/Boronic Acids + Thiols | Inexpensive catalyst, can often be performed in greener solvents like water. | researchgate.net |

| Dehydrative Coupling | Zinc (e.g., ZnI₂, ZnCl₂) | Benzylic Alcohols + Thiols | High atom economy (water is the only byproduct), uses an inexpensive metal. | chemrevlett.com |

| Dehydrative Coupling | Indium (e.g., In(OTf)₃) | Benzyl (B1604629) Alcohols + Thiols | Very low catalyst loading required (0.1-0.2 mol%). | chemrevlett.com |

| Metal-Free Dehydrative Coupling | Triflic Acid (HOTf) or Nafion | Alcohols + Thiols | Avoids transition metals, Nafion catalyst is recyclable. | nih.gov |

Integration into Green Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov For thioether synthesis, this translates into developing processes that reduce waste, avoid hazardous substances, and improve energy efficiency. The production of this compound can directly benefit from these sustainable innovations.

A significant focus in green thioether synthesis is the replacement of volatile and malodorous thiols, which are also prone to oxidation into disulfides. mdpi.comresearchgate.netmasterorganicchemistry.com Thiol-free sulfur sources have emerged as a viable alternative. These reagents are typically more stable, odorless, and safer to handle. Examples include:

Xanthates : These stable and low-cost compounds can serve as effective thiol surrogates in reactions with alkyl or aryl halides to form thioethers, often under transition-metal-free conditions. mdpi.comresearchgate.net

Thiourea (B124793) : As an inexpensive and odorless sulfur source, thiourea can react with organic halides to produce thioethers in a one-pot synthesis. taylorandfrancis.com

Potassium Thioacetate (B1230152) (PTA) : This reagent can be used to generate a stable thioacetate intermediate, providing access to a variety of sulfides without the direct use of thiols. researchgate.net

Another cornerstone of green chemistry is the choice of solvent. nih.gov Many traditional organic solvents are toxic and environmentally harmful. Research has demonstrated the feasibility of conducting C–S bond formation in greener media. For instance, copper-catalyzed coupling of thiols with aryl boronic acids has been successfully performed in water, avoiding the need for toxic organic solvents and ligands. researchgate.net Bio-based solvents, such as Cyrene, which is derived from cellulose, are also being investigated as sustainable alternatives to petroleum-based dipolar aprotic solvents for a variety of chemical reactions. mdpi.com

The following table contrasts traditional and green approaches for the synthesis of aryl thioethers.

| Aspect of Synthesis | Traditional Approach | Green/Sustainable Approach | Reference |

|---|---|---|---|

| Sulfur Source | Volatile, malodorous thiols (R-SH). | Odorless thiol surrogates (e.g., xanthates, thiourea, potassium thioacetate). | mdpi.comresearchgate.nettaylorandfrancis.com |

| Solvent | Volatile organic compounds (VOCs) like toluene (B28343) or DMF. | Water, ionic liquids, or bio-based solvents (e.g., Cyrene). | researchgate.netmdpi.commdpi.com |

| Catalyst | Precious metals (e.g., Palladium). | Earth-abundant metals (e.g., Iron, Copper) or metal-free systems. | bohrium.comnih.gov |

| Byproducts | Stoichiometric amounts of salt waste (e.g., from halide leaving groups). | Benign byproducts like water (in dehydrative coupling). | chemrevlett.comchemrevlett.com |

| Energy | Often requires high temperatures (reflux conditions). | Lower reaction temperatures, use of microwave or ultrasound assistance. | mdpi.com |

Exploration of New Applications as Advanced Building Blocks

Beyond synthesis, a major avenue of future research lies in exploring the applications of functionalized thioethers like this compound as versatile building blocks in organic synthesis, medicinal chemistry, and materials science. nih.govtaylorandfrancis.com The specific combination of functional groups in this molecule opens up several possibilities for its use as a precursor to more complex and high-value structures.

The thioether linkage is not merely a stable bond; it is a functional group that can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com This transformation dramatically alters the electronic properties and geometry of the sulfur center, providing a route to new classes of compounds with potentially different biological activities or material properties. rsc.org

The methoxymethyl group on the phenyl ring is another site for chemical modification. It can serve as a protected hydroxymethyl group or be used to direct further reactions on the aromatic ring. The para-substitution pattern is a common feature in many pharmaceuticals and organic materials, making this compound an attractive scaffold for creating libraries of new molecules. nih.gov

Potential research directions for this compound as a building block include:

Medicinal Chemistry : The diarylmethyl thioether structure is a component of several bioactive molecules. nih.gov The scaffold of this compound could be elaborated to synthesize analogues of existing drugs or entirely new chemical entities for screening against various diseases. The sulfone derivatives, in particular, are present in a number of antitumor agents. researchgate.net

Supramolecular Chemistry : The defined geometry of the para-substituted ring makes it a candidate for incorporation into larger, well-defined molecular architectures like macrocycles or tetrahedral structures, which are used in host-guest chemistry and molecular construction. researchgate.net

The table below outlines potential applications based on the compound's structural features.

| Structural Feature | Potential Transformation/Role | Emerging Application Area | Reference |

|---|---|---|---|

| Thioether (-S-CH₃) | Oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃). | Creation of new drug candidates; sulfones are known pharmacophores. | masterorganicchemistry.comresearchgate.net |

| Thioether (-S-CH₃) | Coordination to metal centers. | Development of novel ligands for homogeneous catalysis. | sciprofiles.com |

| Methoxymethyl (-CH₂OCH₃) | Functional group interconversion (e.g., to -CH₂OH, -CHO). | Intermediate for multi-step synthesis of complex organic molecules. | nih.gov |

| Para-substituted Phenyl Ring | Serves as a rigid structural scaffold. | Building block for supramolecular structures and functional polymers. | researchgate.net |

| Entire Molecule | Scaffold for combinatorial library synthesis. | Drug discovery and high-throughput screening. | nih.gov |

Q & A

Q. What are the established synthetic routes for (4-(Methoxymethyl)phenyl)(methyl)sulfane, and how are intermediates purified?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted aryl halide (e.g., 4-iodo-4-methoxymethylbenzene) with methanethiol derivatives in the presence of a strong base like KOtBu. For example, similar sulfane compounds were synthesized using DMSO as a solvent under flash chromatography purification, yielding products as pale oils with purities ranging from 63% to 86% . Purification typically involves column chromatography or distillation, followed by structural confirmation via , , and NMR spectroscopy .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : NMR detects methoxymethyl (δ ~3.3–3.5 ppm) and methyl sulfane (δ ~2.1–2.3 ppm) protons. NMR identifies aromatic carbons (δ ~110–160 ppm) and sulfur-linked carbons (δ ~35–45 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M] at m/z 246.1620 for a structurally related compound) .

- GC-MS : Confirms purity and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) predicts thermochemical properties, transition states, and regioselectivity. For example, DFT studies on similar sulfanes calculate bond dissociation energies and electron densities at sulfur centers to explain reactivity in substitution reactions . Basis sets like 6-31G* are recommended for sulfur-containing systems to balance accuracy and computational cost.

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

Discrepancies may arise from solvent effects or approximations in DFT. To address this:

- Compare experimental UV-Vis spectra with Time-Dependent DFT (TD-DFT) calculations, adjusting solvent parameters (e.g., PCM model).

- Validate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods .

- Reconcile discrepancies in reaction yields by modeling steric effects of the methoxymethyl group on transition states .

Q. How does the methoxymethyl substituent influence reactivity in cross-coupling reactions?

The methoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura couplings. For instance, aryl sulfanes with similar substituents undergo efficient cross-coupling with boronic acids using Pd(PPh) catalysts. Kinetic studies show accelerated oxidative addition due to enhanced electron density at the sulfur-aromatic ring system .

Q. What mechanistic insights explain its role in radical-mediated reactions?

In hydroalkylation or halogen atom transfer reactions, the methyl sulfane moiety can act as a radical scavenger. For example, boryl radicals abstract hydrogen from the methyl group, generating a sulfur-stabilized radical intermediate that participates in C–C bond formation. EPR spectroscopy and kinetic isotope effects (KIEs) are used to probe these pathways .

Methodological Challenges

Q. How are competing byproducts minimized during synthesis?

Q. What protocols ensure reproducibility in biological activity assays?

- Solubility Optimization : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM, monitoring cytotoxicity via MTT assays.

- Target Validation : Pair with siRNA knockdowns to confirm specificity for enzymes like cytochrome P450 or sulfotransferases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.